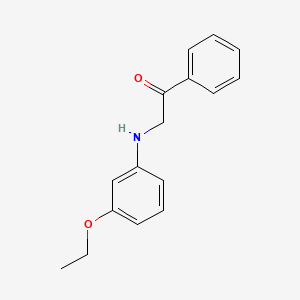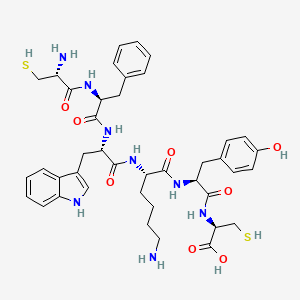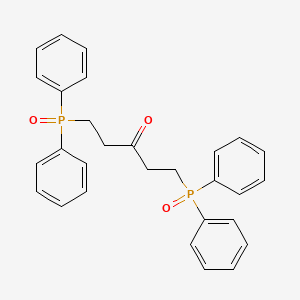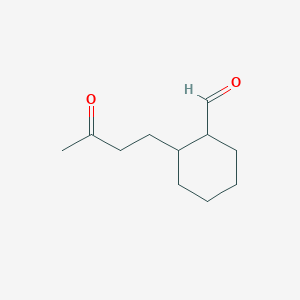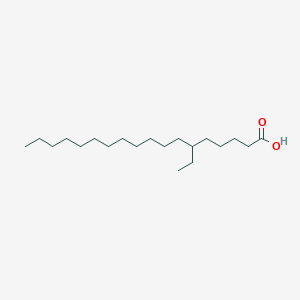![molecular formula C19H33ClSn B14254589 Tributyl[(2-chlorophenyl)methyl]stannane CAS No. 174473-24-6](/img/structure/B14254589.png)
Tributyl[(2-chlorophenyl)methyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(2-chlorophenyl)methyl]stannane is an organotin compound with the molecular formula C19H33ClSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (2-chlorophenyl)methyl group. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[(2-chlorophenyl)methyl]stannane can be synthesized through the reaction of tributylstannyl lithium with (2-chlorophenyl)methyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(2-chlorophenyl)methyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions.
Radical Reactions: It is used in radical-mediated reactions such as the Barton-McCombie deoxygenation.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents like alkyl halides and bases are used.
Radical Reactions: Conditions often involve the use of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.
Major Products Formed
Reduction: The major products are typically the reduced forms of the starting materials.
Substitution: Products include substituted organotin compounds.
Radical Reactions: Products vary depending on the specific reaction but can include deoxygenated or cyclized compounds.
Applications De Recherche Scientifique
Tributyl[(2-chlorophenyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of tributyl[(2-chlorophenyl)methyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tin atom in the compound can form stable intermediates with various substrates, facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Similar in structure but with a hydrogen atom instead of the (2-chlorophenyl)methyl group.
Tributyl(4-chlorophenyl)stannane: Similar but with a different position of the chlorine atom on the phenyl ring.
Uniqueness
Tributyl[(2-chlorophenyl)methyl]stannane is unique due to the presence of the (2-chlorophenyl)methyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in radical-mediated processes .
Propriétés
Numéro CAS |
174473-24-6 |
|---|---|
Formule moléculaire |
C19H33ClSn |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
tributyl-[(2-chlorophenyl)methyl]stannane |
InChI |
InChI=1S/C7H6Cl.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h2-5H,1H2;3*1,3-4H2,2H3; |
Clé InChI |
UUDXCYJYYWNSIV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




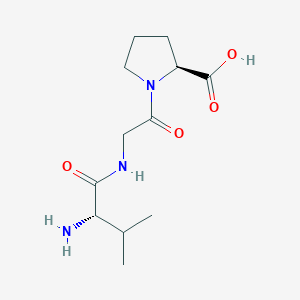
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)


